N~5~-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Overview
Description
N~5~-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated phenyl group and an isoxazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring The reaction conditions often include the use of chlorinated aromatic compounds and methoxy-substituted phenyl groups, which are subjected to cyclization reactions to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N~5~-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different chemical and physical properties.
Scientific Research Applications
N~5~-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and isoxazole-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
N~5~-(5-CHLORO-2-METHOXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both chlorinated phenyl and isoxazole moieties
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-23-15-7-6-10(18)8-14(15)20-17(22)16-9-13(21-24-16)11-4-2-3-5-12(11)19/h2-8,16H,9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVGTHJOOVUHCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=NO2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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